
(S,RS)-AHPC-PEG4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactivos: Ácidos carboxílicos, agentes activadores
Condiciones: Condiciones ácidas o básicas, dependiendo de la reacción específica
Métodos de producción industrial
La producción industrial de (S,RS)-AHPC-PEG4-ácido implica la ampliación de los métodos de síntesis de laboratorio. Esto requiere la optimización de las condiciones de reacción para garantizar la rentabilidad y la reproducibilidad. Técnicas como la química de flujo continuo y la síntesis automatizada se utilizan a menudo para lograr la producción a gran escala.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S,RS)-AHPC-PEG4-ácido generalmente implica varios pasos, comenzando con la preparación de la estructura central de AHPC. Esto es seguido por la unión del enlace PEG4 y la introducción del grupo funcional ácido. Las condiciones de reacción a menudo requieren catalizadores y solventes específicos para asegurar un alto rendimiento y pureza. Los métodos comúnmente utilizados incluyen:
-
Paso 1: Síntesis del núcleo de AHPC
Reactivos: Haluros de arilo, aminas
Condiciones: Reacciones de acoplamiento catalizadas por paladio
-
Paso 2: Unión del enlace PEG4
Reactivos: Derivados de PEG4, agentes de acoplamiento
Condiciones: Temperaturas suaves, atmósfera inerte
Análisis De Reacciones Químicas
Tipos de reacciones
(S,RS)-AHPC-PEG4-ácido experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión del grupo funcional ácido a otras formas oxidadas.
Reducción: Reducción del haluro de arilo para formar diferentes derivados.
Sustitución: Reemplazo de grupos funcionales en el núcleo de AHPC.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(S,RS)-AHPC-PEG4-ácido tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas complejas.
Biología: Se emplea en el estudio de las interacciones proteína-ligando y las vías de señalización celular.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios.
Industria: Se utiliza en el desarrollo de materiales avanzados y sistemas de administración de fármacos.
Mecanismo De Acción
El mecanismo de acción de (S,RS)-AHPC-PEG4-ácido implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El enlace PEG4 mejora su solubilidad y biodisponibilidad, lo que le permite llegar eficazmente a sus objetivos. El grupo funcional ácido puede participar en enlaces de hidrógeno e interacciones electrostáticas, estabilizando aún más el complejo compuesto-receptor.
Comparación Con Compuestos Similares
Compuestos similares
AHPC-PEG3-ácido: Estructura similar pero con un enlace PEG más corto.
AHPC-PEG5-ácido: Estructura similar pero con un enlace PEG más largo.
AHPC-PEG4-amina: Estructura similar pero con un grupo funcional amina en lugar de un ácido.
Singularidad
(S,RS)-AHPC-PEG4-ácido destaca por su longitud de enlace PEG4 equilibrada, que proporciona una solubilidad y estabilidad óptimas. El grupo funcional ácido también ofrece una reactividad única en comparación con otros grupos funcionales, lo que lo hace versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C34H50N4O10S |
|---|---|
Peso molecular |
706.8 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42) |
Clave InChI |
WCMFOLDVYYDUGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



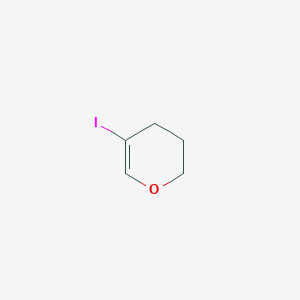


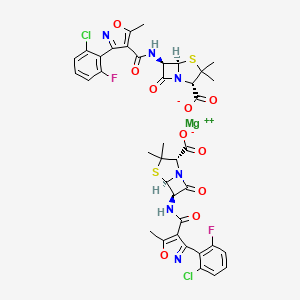
![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
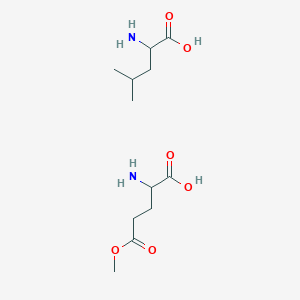
![3(2H)-Benzofuranone, 4-(beta-D-glucopyranosyloxy)-2,6-dihydroxy-2-[(4-hydroxyphenyl)methyl]-](/img/structure/B12302672.png)
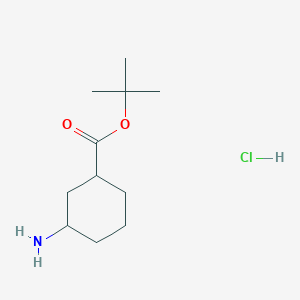
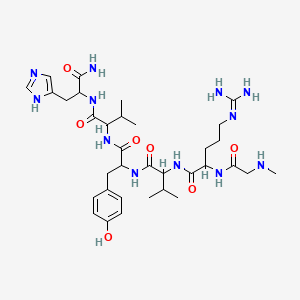

![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)

